

"2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" physical and chemical characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1310456

[Get Quote](#)

Technical Guide: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide**. Due to the limited availability of specific experimental data for this compound, this guide also incorporates representative data and protocols from closely related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides to provide a thorough understanding of this chemical class.

Core Compound Characteristics

2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic organic compound with potential applications as a building block in the synthesis of pharmaceutical and agrochemical agents.^[1] Its structure features a five-membered ring containing two nitrogen atoms, a sulfur atom, and two oxygen atoms double-bonded to the sulfur.

Property	Value	Source
CAS Number	67104-97-6	[1] [2] [3]
Molecular Formula	C ₃ H ₈ N ₂ O ₂ S	[1] [3]
Molecular Weight	136.17 g/mol	[1]
SMILES	CN1CCNS1(=O)=O	[3]
Storage Temperature	2-8°C	[1]
Melting Point	Not Available	[1]
Boiling Point	Not Available	[1]
Density	Not Available	[1]
Solubility	Not Available	[1]

Representative Physical and Spectroscopic Data of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

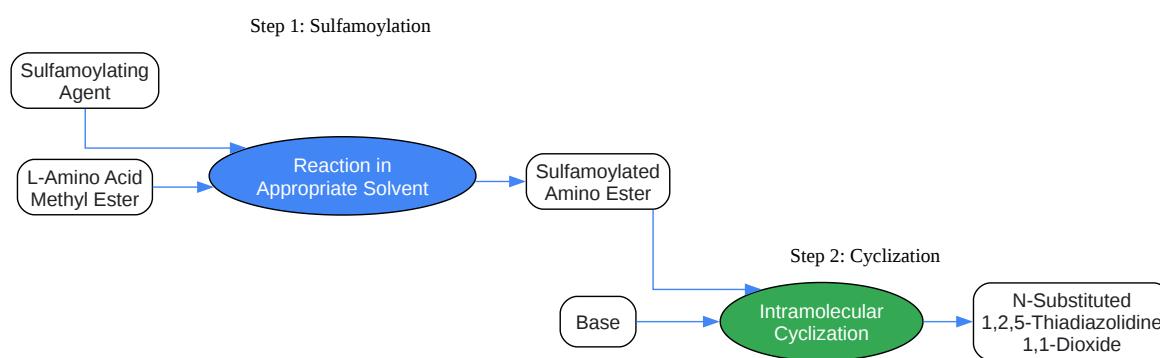
The following table presents data from a study on various N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, which can be considered representative for understanding the characteristics of this class of compounds.[\[4\]](#)

Compound	Melting Point (°C)	Key IR Bands (cm ⁻¹) (SO ₂)	Key ¹ H-NMR Signals (δ ppm)	Key ¹³ C-NMR Signals (δ ppm)
(N ² -(2'S)- Propionic acid methyl ester, N ⁵ - tert- butyloxycarbonyl) -1,2,5- thiadiazolidine 1,1-dioxide	132-134	1378, 1167	4.15 (q), 3.80 (t), 3.70 (s), 3.65 (t), 1.52 (s), 1.50 (d)	172, 150, 84, 56, 52, 43, 39, 28, 27
N ² -(2'S)- (Propionic acid methyl ester) 1,2,5- thiadiazolidine 1,1-dioxide	124-125	1375, 1160	6.24 (t), 4.15 (q), 3.80 (t), 3.70 (s), 3.65 (m), 1.50 (d)	172, 56, 52, 41, 39, 28
[N ² -(2'S)-(3'- methylbutyric acid methyl ester), N ⁵ - propionyl] 1,2,5- thiadiazolidine 1,1-dioxide	94-95	Not Specified	Not Specified	Not Specified

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides, adapted from established literature.[\[4\]](#)

General Synthesis of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides


This two-step process involves the sulfamoylation of an amino acid ester followed by cyclization.

Step 1: Synthesis of (tert-butyloxycarbonylsulfonyl) L-amino acid methyl esters

- To a solution of the desired L-amino acid methyl ester in an appropriate solvent, add a sulfamoylating agent.
- The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the sulfamoylated amino ester.

Step 2: Cyclization to form the 1,2,5-thiadiazolidine 1,1-dioxide ring

- The purified sulfamoylated amino ester is dissolved in a suitable solvent.
- A base is added to facilitate the intramolecular cyclization.
- The reaction progress is monitored by TLC.
- After completion, the product is isolated by extraction and purified by recrystallization to afford the pure cyclosulfamide.

[Click to download full resolution via product page](#)

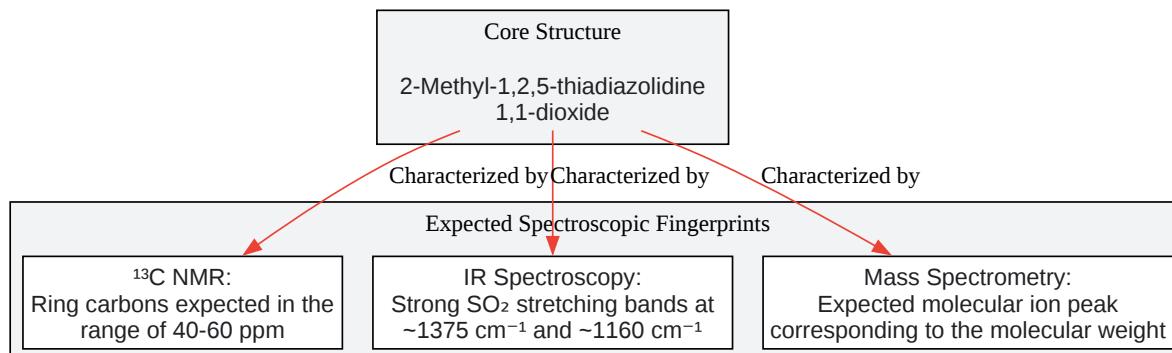
General synthesis workflow for N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ^1H).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:


- Prepare the sample as a KBr pellet or as a thin film.
- Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Characteristic strong absorption bands for the SO_2 group are expected in the regions of 1380-1360 cm^{-1} and 1170-1120 cm^{-1} .^{[4][5]}

Mass Spectrometry (MS):

- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Fast Atom Bombardment - FAB).
- Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Structural and Spectroscopic Summary

The 1,2,5-thiadiazolidine 1,1-dioxide core possesses distinct structural and spectroscopic features that are crucial for its identification and characterization.

[Click to download full resolution via product page](#)

Key structural and spectroscopic characteristics of the 1,2,5-thiadiazolidine 1,1-dioxide core.

Potential Applications

Compounds containing the 1,2,5-thiadiazolidine 1,1-dioxide scaffold are of interest in drug development and agricultural science.^[1] They have been investigated for their potential antimicrobial and antiviral properties.^{[1][4]} The unique chemical properties of this heterocyclic system make it a valuable building block for the synthesis of novel therapeutic agents.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2-METHYL-[1,2,5]THIADIAZOLIDINE 1,1-DIOXIDE | 67104-97-6 [chemicalbook.com]
- 3. 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide | C₃H₈ N₂ O₂ S - [BuyersGuideChem](http://BuyersGuideChem.com) [buyersguidechem.com]

- 4. N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Properties and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide" physical and chemical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310456#2-methyl-1-2-5-thiadiazolidine-1-1-dioxide-physical-and-chemical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com